molecular formula C10H19NO B12112309 2-Azaspiro[4.5]decan-8-ylmethanol

2-Azaspiro[4.5]decan-8-ylmethanol

Katalognummer: B12112309
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: RYHJFNVHJNHRJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[45]decan-8-ylmethanol is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and standard organic synthesis techniques makes it feasible for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.5]decan-8-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.5]decan-8-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with an oxygen atom in the ring.

    Difluoroalkylated 2-azaspiro[4.5]decane: Contains fluorine atoms, which can alter its chemical properties and reactivity.

Uniqueness

2-Azaspiro[45]decan-8-ylmethanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

2-azaspiro[4.5]decan-8-ylmethanol

InChI

InChI=1S/C10H19NO/c12-7-9-1-3-10(4-2-9)5-6-11-8-10/h9,11-12H,1-8H2

InChI-Schlüssel

RYHJFNVHJNHRJX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CO)CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.